2,4-Dichloro-5-vinylpyrimidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H4Cl2N2 |
|---|---|
Molecular Weight |
175.01 g/mol |
IUPAC Name |
2,4-dichloro-5-ethenylpyrimidine |
InChI |
InChI=1S/C6H4Cl2N2/c1-2-4-3-9-6(8)10-5(4)7/h2-3H,1H2 |
InChI Key |
GZHCIFXRWFBZCR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CN=C(N=C1Cl)Cl |
Origin of Product |
United States |
Synthetic Strategies for 2,4 Dichloro 5 Vinylpyrimidine and Analogues
De Novo Synthesis of the Pyrimidine (B1678525) Ring System
The de novo synthesis of the pyrimidine ring provides a direct route to highly functionalized derivatives. These methods involve the construction of the heterocyclic core from acyclic precursors, offering the flexibility to introduce desired substituents at various positions during the ring formation process.
Methods for Direct Introduction of Vinyl Group during Ring Formation
The direct incorporation of a vinyl group during the de novo synthesis of the pyrimidine ring is a more streamlined approach to vinylpyrimidines. One such method involves the condensation of N-vinyl amides with cyanic acid derivatives to afford C4-heteroatom substituted pyrimidines. organic-chemistry.org This strategy provides a direct entry to pyrimidines with a vinyl substituent or a precursor that can be readily converted to a vinyl group. organic-chemistry.orgmit.edu While specific examples leading directly to 2,4-dichloro-5-vinylpyrimidine are not prevalent in the literature, this approach demonstrates the feasibility of incorporating the vinyl moiety at an early stage of the synthesis.
Functional Group Interconversions on Existing Pyrimidine Scaffolds
A more common and often more practical approach to this compound involves the modification of readily available pyrimidine precursors. This strategy leverages the well-established chemistry of the pyrimidine ring system to introduce the desired chloro and vinyl functionalities in a stepwise manner.
Chlorination of Pyrimidinone Precursors (e.g., 2,4-dihydroxypyrimidines)
The chlorination of 2,4-dihydroxypyrimidines (uracils) is a fundamental and widely used method for the synthesis of 2,4-dichloropyrimidines. chemicalbook.com This transformation is typically achieved using strong chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). chemicalbook.com The reaction often requires elevated temperatures and can be performed with or without a catalyst. nih.govnih.gov For instance, uracil (B121893) or its derivatives can be refluxed in neat phosphorus oxychloride to yield the corresponding 2,4-dichloropyrimidine (B19661). nih.gov The addition of a base like N,N-dimethylaniline or pyridine (B92270) can facilitate the reaction. google.com A solvent-free method using equimolar amounts of POCl₃ and a base in a sealed reactor has also been reported as an efficient and scalable procedure for the chlorination of various hydroxypyrimidines. nih.govresearchgate.net
A patent describes the chlorination of uracil-5-carboxylic acid using phosphorus oxychloride to produce 2,4-dichloropyrimidine-5-carboxylic acid chloride, which highlights the applicability of this method to substituted uracils. google.com Similarly, 5-bromo-uracil can be converted to 5-bromo-2,4-dichloropyrimidine (B17362) using phosphorus oxychloride and N,N-dimethylaniline. These 2,4-dichlorinated pyrimidines then serve as key intermediates for the introduction of the vinyl group at the 5-position.
Introduction of the Vinyl Moiety via Cross-Coupling Reactions
With the 2,4-dichloropyrimidine scaffold in hand, the introduction of the vinyl group at the 5-position is most effectively achieved through palladium-catalyzed cross-coupling reactions. This family of reactions offers a powerful and versatile toolkit for the formation of carbon-carbon bonds.
Palladium-Catalyzed Vinylation (e.g., Suzuki-Miyaura, Sonogashira, Stille, Hiyama)
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a highly effective method for vinylation. wikipedia.org In the context of synthesizing 5-vinylpyrimidines, this would involve the reaction of a 5-halo-2,4-dichloropyrimidine with a vinylboronic acid or a vinylboronate ester in the presence of a palladium catalyst and a base. nih.govmdpi.com The reaction is known for its mild conditions and tolerance of a wide range of functional groups. For example, 4-vinyl-substituted pyrimidine nucleosides have been synthesized via Suzuki-Miyaura coupling of a protected 2,4,6-triisopropylbenzenesulfonyl derivative of thymidine (B127349) or 2'-deoxyuridine (B118206) with 2,4,6-trivinylcyclotriboroxane. nih.gov While this example is on a nucleoside, the principle is directly applicable to simpler pyrimidine systems. The reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various aryl/heteroaryl boronic acids using a Pd(0) catalyst further demonstrates the utility of Suzuki coupling on dichloropyrimidine cores. mdpi.com
Sonogashira Coupling: The Sonogashira coupling reaction provides a route to 5-alkynylpyrimidines, which can then be selectively reduced to the corresponding 5-vinyl derivatives. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org A study on the synthesis of 5-aminopropargyl-pyrimidine-5'-O-triphosphates utilized a Sonogashira coupling between an iodo-pyrimidine and propargylamine. nih.gov The resulting alkyne can be subsequently hydrogenated to the alkene. This two-step process offers an alternative to direct vinylation.
Stille Coupling: The Stille coupling reaction, which pairs an organotin compound with an organic halide, is another powerful tool for C-C bond formation. wikipedia.orgorganic-chemistry.org To synthesize this compound, one would react a 5-halo-2,4-dichloropyrimidine with a vinylstannane reagent, such as vinyltributyltin, in the presence of a palladium catalyst. libretexts.org Stille reactions are known for their tolerance to a wide variety of functional groups and are often used in the synthesis of complex molecules. orgsyn.org
Hiyama Coupling: The Hiyama coupling reaction utilizes an organosilane as the coupling partner for an organic halide. wikipedia.orgorganic-chemistry.org This reaction is activated by a fluoride (B91410) source or a base. organic-chemistry.orgnumberanalytics.com The synthesis of this compound via Hiyama coupling would involve the reaction of a 5-halo-2,4-dichloropyrimidine with a vinylsilane, such as vinyltrimethoxysilane (B1682223) or vinyltriethoxysilane, in the presence of a palladium catalyst and a fluoride activator like tetrabutylammonium (B224687) fluoride (TBAF). researchgate.net The Hiyama coupling is an attractive alternative to other cross-coupling reactions due to the low toxicity and stability of organosilanes. numberanalytics.com
The following table summarizes the key palladium-catalyzed cross-coupling reactions for the introduction of a vinyl group onto a dihalogenated pyrimidine scaffold.
| Coupling Reaction | Organometallic Reagent | Halide/Pseudohalide | Typical Catalyst | Key Features |
| Suzuki-Miyaura | Vinylboronic acid/ester | 5-Iodo/Bromo-pyrimidine | Pd(PPh₃)₄, Pd(OAc)₂ | Mild conditions, high functional group tolerance. wikipedia.org |
| Sonogashira | Terminal Alkyne | 5-Iodo/Bromo-pyrimidine | Pd(PPh₃)₄, CuI | Forms an alkyne, which requires subsequent reduction. wikipedia.orgorganic-chemistry.org |
| Stille | Vinylstannane | 5-Iodo/Bromo-pyrimidine | Pd(PPh₃)₄ | Tolerates a wide range of functional groups. wikipedia.orgorganic-chemistry.org |
| Hiyama | Vinylsilane | 5-Iodo/Bromo-pyrimidine | Pd(OAc)₂, TBAF | Utilizes low-toxicity and stable organosilanes. wikipedia.orgorganic-chemistry.org |
Regioselective Functionalization Strategies
The presence of two chlorine atoms at the C2 and C4 positions of the pyrimidine ring makes 2,4-dichloropyrimidine a versatile precursor for synthesizing a wide array of derivatives through nucleophilic aromatic substitution (SNAr). However, controlling the regioselectivity of these substitutions is a critical challenge.
Generally, in SNAr reactions with 2,4-dichloropyrimidines, the C4 position is more reactive towards nucleophiles than the C2 position. wuxiapptec.com This preference is attributed to the electronic distribution within the pyrimidine ring. However, this selectivity can be highly sensitive to the electronic properties of other substituents on the ring and the nature of the nucleophile. wuxiapptec.com
For instance:
Electron-donating groups (EDGs) at the C6 position can reverse the typical selectivity, making the C2 position more susceptible to nucleophilic attack. wuxiapptec.com
Electron-withdrawing groups (EWGs) at the C5 position strongly favor substitution at the C4 position. researchgate.net
Sterically bulky substituents at the C5 position can hinder attack at the C4 position, thereby favoring C2 substitution. wuxiapptec.com
Tertiary amine nucleophiles have been shown to selectively react at the C2 position of 2,4-dichloro-5-nitropyrimidine, in contrast to primary or secondary amines which favor the C4 position. researchgate.net
A strategic approach to achieve specific regioselectivity involves using a precursor like 2-chloro-4-(phenylthio)pyrimidine, which can be synthesized from 2,4-dichloropyrimidine. digitellinc.com This allows for controlled, sequential nucleophilic substitutions at the C2 and C4 positions, enabling the synthesis of distinct regioisomers in high yields. digitellinc.com Furthermore, catalyst-controlled C2-selective thiolation of 2,4-dihalopyrimidines has been achieved using palladium catalysis with bulky N-heterocyclic carbene (NHC) ligands, overcoming the inherent preference for C4 functionalization. thieme-connect.com
Table 2: Factors Influencing Regioselectivity in SNAr of 2,4-Dichloropyrimidines
| Substituent Position | Substituent Type | Preferred Site of Nucleophilic Attack | Ref |
|---|---|---|---|
| C6 | Electron-Donating Group (e.g., -OMe, -NHMe) | C2 | wuxiapptec.com |
| C5 | Electron-Withdrawing Group (e.g., -NO₂) | C4 | researchgate.net |
| C5 | Bulky Group (e.g., -TMS) | C2 | thieme-connect.com |
| - | Tertiary Amine Nucleophile | C2 (with C5-EWG) | researchgate.net |
One-Pot and Multicomponent Synthesis Approaches
One-pot and multicomponent reactions (MCRs) offer highly efficient pathways to construct complex pyrimidine scaffolds from simple, readily available starting materials, minimizing waste and simplifying purification processes. thieme-connect.com These reactions are particularly valuable in medicinal chemistry for rapidly generating libraries of diverse compounds. thieme-connect.comrsc.org
A notable multicomponent strategy for synthesizing highly substituted pyrimidines involves the iridium-catalyzed reaction of amidines with up to three different alcohol molecules. thieme-connect.comorganic-chemistry.orgacs.org This process operates through a sequence of condensation and dehydrogenation steps, catalyzed by a PN₅P-Ir pincer complex, to form selective C-C and C-N bonds. thieme-connect.comacs.org This method is distinguished by its sustainability, broad substrate scope—including alkyl, aryl, and heterocyclic alcohols—and high regioselectivity, yielding diversely functionalized pyrimidines in good to excellent yields. thieme-connect.com
Similarly, ruthenium complexes have been developed to catalyze the multicomponent synthesis of pyrimidines from amidines and various primary and secondary alcohols. rsc.org Mechanistic studies indicate that ligand design, featuring cooperative functionalities like N-H protons and hydroxyl groups, is crucial for enhancing the catalytic activity of these ruthenium complexes. rsc.org
These MCRs provide a modular and convergent approach to pyrimidine synthesis, where the final substitution pattern is determined by the choice of initial building blocks.
Table 3: Examples of Multicomponent Pyrimidine Synthesis
| Catalyst System | Components | Key Features | Ref |
|---|---|---|---|
| PN₅P-Ir Pincer Complex | Amidines, Alcohols (up to 3 different) | Sustainable; High regioselectivity; Broad substrate scope; Good to excellent yields. | thieme-connect.comorganic-chemistry.orgacs.org |
While these methods provide general routes to substituted pyrimidines, their adaptation for the specific synthesis of this compound would require the use of appropriately functionalized starting materials that can be converted to the desired chloro and vinyl groups in subsequent steps.
Reactivity and Mechanistic Studies of 2,4 Dichloro 5 Vinylpyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying pyrimidine (B1678525) structures. acs.org In this type of reaction, a nucleophile replaces a leaving group, such as a halogen, on the aromatic ring. numberanalytics.com The reaction generally proceeds through a two-step mechanism involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring enhances the reaction rate. numberanalytics.com
Regioselectivity Patterns and Control in Dichloropyrimidines
The regioselectivity of SNAr reactions on 2,4-dichloropyrimidines is a subject of considerable interest, as the substitution can occur at either the C-2 or C-4 position. wuxiapptec.comstackexchange.com While substitution at the C-4 position is generally favored, exceptions leading to C-2 substitution or a mixture of products are not uncommon. wuxiapptec.comwuxibiology.com
The electronic and steric properties of substituents on the pyrimidine ring play a pivotal role in determining the regioselectivity of SNAr reactions. wuxiapptec.com The presence of an electron-withdrawing group at the C-5 position, such as a nitro or cyano group, typically directs nucleophilic attack to the C-4 position. acs.orgnih.gov
The C-5 vinyl group's influence is more complex. Density functional theory (DFT) studies on related C-5 substituted cytosines have shown that various substituents, including vinyl groups, can alter the electronic structure and reactivity of the pyrimidine ring. nih.govrutgers.edu For instance, while alkyl groups are σ-electron donating, halogens are σ-electron withdrawing, and a vinyl group can act as an intercalation enhancer. nih.govrutgers.edu The steric bulk of a C-5 substituent can also influence the C-4/C-2 selectivity. wuxiapptec.com
Quantum mechanics (QM) analyses, such as the examination of the Lowest Unoccupied Molecular Orbital (LUMO), can help predict the site of nucleophilic attack. wuxiapptec.com For an unsubstituted 2,4-dichloropyrimidine (B19661), the LUMO is primarily located at C-4, favoring substitution at this position. wuxiapptec.com However, strong electron-donating or electron-withdrawing groups at C-5 or C-6 can alter the LUMO distribution, potentially leading to C-2 substitution or a mixture of products. wuxiapptec.com In cases where the energy difference between the LUMO and LUMO+1 is small, both orbitals must be considered to predict the reaction outcome accurately. wuxibiology.com
| Substituent at C-5 | Electronic Effect | Predicted Regioselectivity |
| Nitro (NO₂) | Strong Electron-Withdrawing | C-4 Selective acs.orgnih.gov |
| Cyano (CN) | Electron-Withdrawing | C-4 Selective acs.org |
| Trifluoromethyl (CF₃) | Strong Electron-Withdrawing | C-4 Selective acs.org |
| Vinyl (CH=CH₂) | Complex Electronic/Steric | Dependent on other factors |
Both catalytic and non-catalytic strategies are employed for SNAr reactions of dichloropyrimidines. Non-catalytic reactions often rely on the inherent reactivity of the substrate and nucleophile. wuxiapptec.com However, in some cases, particularly with weak nucleophiles, catalysts or Lewis acids may be required to enhance the reaction rate and influence the regioselectivity, sometimes favoring the less common C-2 substitution. mdpi.commontana.edu
Palladium-catalyzed reactions represent a significant catalytic strategy. For instance, Pd-catalyzed regioselective dechlorination of 2,4-dichloropyrimidines can be used to synthesize 2-chloropyrimidines, which are valuable intermediates. researchgate.net Conversely, Pd(0)-catalyzed Suzuki cross-coupling reactions on substrates like 2-MeSO₂-4-chloropyrimidine have shown selectivity for the C-4 position due to faster oxidative addition at the C-Cl bond compared to the C-SO₂Me bond. wuxiapptec.com
The nature of the nucleophile and the solvent are critical factors that influence the rate and regioselectivity of SNAr reactions. numberanalytics.commontana.edu Strong nucleophiles, such as alkoxides and amides, are generally effective in these reactions. numberanalytics.com Interestingly, tertiary amines have been reported to exhibit excellent C-2 selectivity in the SNAr amination of 5-substituted-2,4-dichloropyrimidines, a contrast to the typical C-4 selectivity observed with other amines. acs.orgacs.orgnih.gov This C-2 selectivity with tertiary amines is followed by an in situ N-dealkylation to yield the secondary amine product. acs.org
Polar aprotic solvents like DMSO and DMF are commonly used as they facilitate nucleophilic attack. numberanalytics.com The solvent can influence the reaction by stabilizing the transition state and intermediates. For example, in the reaction of 2,4-dinitrobenzenesulfonyl chloride with propylamine, N,N-DMF was found to be an effective solvent. The ability of a solvent to act as a hydrogen bond donor or acceptor can also significantly affect the reaction outcome. Computational and experimental studies have highlighted the importance of examining the effects of coordinating solvents to understand the reaction mechanism. montana.edu
| Nucleophile Type | Typical Regioselectivity | Reference |
| Secondary Amines | C-4 Selective | acs.org |
| Tertiary Amines | C-2 Selective | acs.orgacs.orgnih.gov |
| Alkoxides | Can be C-2 selective | wuxiapptec.comwuxiapptec.com |
| Formamide Anions | C-2 Selective | wuxiapptec.comwuxiapptec.com |
Catalytic and Non-Catalytic SNAr Strategies
Elucidation of SNAr Reaction Mechanisms
Understanding the mechanism of SNAr reactions is key to controlling their outcomes. This involves studying the intermediates and transition states that govern the reaction pathway. masterorganicchemistry.com
The SNAr reaction typically proceeds through a high-energy intermediate known as the Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is a crucial factor in determining the reaction's feasibility. stackexchange.com However, some studies suggest that in certain cases, the Meisenheimer complex may be a transition state in a concerted mechanism rather than a distinct intermediate. chemrxiv.orgmdpi.com
Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms. montana.edu By calculating the energies of transition states for different reaction pathways (e.g., attack at C-2 versus C-4), researchers can predict the regioselectivity. wuxiapptec.comwuxibiology.com For example, if the calculated energy of the transition state for C-2 substitution is lower than that for C-4 substitution, the reaction is predicted to be C-2 selective. wuxibiology.com These calculations have been successfully used to explain the observed C-2 selectivity in the reaction of 2,4-dichloropyrimidines with certain substituents. wuxiapptec.comwuxibiology.com The analysis of Frontier Molecular Orbitals (FMOs), such as the LUMO and LUMO+1, also provides valuable insights into the reactivity and selectivity of these reactions. wuxiapptec.comresearchgate.net
Concerted vs. Stepwise Mechanistic Pathways
The mechanistic pathways for reactions involving 2,4-dichloro-5-vinylpyrimidine, particularly nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling, are critical to understanding its reactivity. These reactions are generally understood to proceed through stepwise mechanisms, which involve the formation of one or more intermediates between the reactants and the final products. nih.gov
For palladium-catalyzed cross-coupling reactions, the mechanism is universally accepted as a stepwise catalytic cycle involving three key stages: oxidative addition, transmetalation, and reductive elimination. rsc.orgnih.govwuxiapptec.com In this process, the palladium catalyst cycles between Pd(0) and Pd(II) oxidation states, with distinct organometallic intermediates formed at each stage. rsc.org
In the context of nucleophilic aromatic substitution (SNAr), the traditional mechanism is also stepwise, proceeding through a discrete, resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov However, recent experimental and computational studies have introduced significant nuance to this model, particularly for nitrogen-containing heterocycles like pyrimidines. nih.govacs.org Some research provides evidence that many SNAr reactions on these rings, especially with good leaving groups like chloride, may proceed through a concerted mechanism. nih.govillinois.edu In a concerted pathway, the bond-forming (nucleophile attack) and bond-breaking (leaving group departure) events occur in a single transition state without a stable intermediate. nih.govacs.org The preference for a stepwise versus a concerted pathway can be influenced by factors such as the electronic properties of substituents on the pyrimidine ring, the nature of the nucleophile, and the solvent. nih.govresearchgate.net For instance, studies on 2-chloro-5-nitropyrimidine (B88076) suggest that while some reactions follow a stepwise route, the synergy between a strong nucleophile and an electron-withdrawing group can destabilize the Meisenheimer intermediate, promoting a concerted mechanism. nih.gov
Carbon-Carbon Bond Forming Reactions at Chloro Positions
The two chlorine atoms at the C2 and C4 positions of this compound are key handles for synthetic modification. Their differential reactivity allows for selective functionalization through various carbon-carbon bond-forming reactions, most notably those catalyzed by palladium.
Advanced Palladium-Catalyzed Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds and have been extensively applied to dihalopyrimidines. researchgate.net These methods are valued for their functional group tolerance and the ability to achieve selective reactions at one of the chloro positions, which is often challenging with traditional methods. rsc.orgresearchgate.net The regioselectivity of these reactions—that is, whether the coupling occurs at the C2 or C4 position—is highly dependent on the specific type of coupling reaction employed, the catalyst system, and the substituents on the pyrimidine ring. nih.govresearchgate.net
The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a highly effective method for arylating 2,4-dichloropyrimidine derivatives. mdpi.com Research consistently shows that for 2,4-dichloropyrimidines, the initial Suzuki coupling occurs with high regioselectivity at the C4 position. rsc.orgresearchgate.netresearchgate.net This preference is attributed to the favored oxidative addition of the palladium catalyst into the C4–Cl bond over the C2–Cl bond. rsc.orgresearchgate.net The presence of the electron-withdrawing vinyl group at the C5 position is expected to further activate the ring towards this transformation.
The development of microwave-assisted procedures has significantly improved the efficiency of these reactions, allowing for shorter reaction times (e.g., 15 minutes) and very low catalyst loadings (e.g., 0.5 mol%). mdpi.commdpi.com
| Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh3)4 (0.5) | K2CO3 | 1,4-Dioxane/H2O | 100 °C, 15 min (MW) | 81 | mdpi.com |
| 2,4-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh3)4 (0.5) | K2CO3 | 1,4-Dioxane/H2O | 100 °C, 15 min (MW) | 90 | mdpi.com |
| 2,4-dichloro-6-methylpyrimidine (B20014) | Phenylboronic acid | Pd(PPh3)4 (0.5) | K2CO3 | 1,4-Dioxane/H2O | 100 °C, 15 min (MW) | 72 | researchgate.net |
| 2,4-dichloro-6-(trifluoromethyl)pyrimidine | Phenylboronic acid | Pd(PPh3)4 (3.0) | K2CO3 | 1,4-Dioxane/H2O | 100 °C, 15 min (MW) | 45 | rsc.org |
The Stille coupling utilizes organostannanes as the organometallic partner. wikipedia.org These reagents are known for their stability to air and moisture. wikipedia.org The reaction proceeds through the classic stepwise palladium catalytic cycle. wikipedia.org While less common than Suzuki couplings for this scaffold, Stille reactions have been successfully applied to dichloropyrimidines. nih.govmdpi.com
Unlike the Suzuki reaction, studies on the analogous 2,4-dichloropyridines suggest that Stille couplings catalyzed by traditional phosphine-ligated palladium systems tend to favor substitution at the C2 position. researchgate.net However, this selectivity can be inverted to the C4 position if a strong electron-withdrawing group is present at the C3 position. researchgate.net This implies that the regioselectivity on the this compound substrate could be finely tuned.
| Substrate | Organotin Reagent | Catalyst | Additives | Solvent | Conditions | Key Finding | Reference |
|---|---|---|---|---|---|---|---|
| 2,4-dichloro-6-phenylpyrimidine | (Tributylstannyl)pyridine | Pd(PPh3)4 | - | Toluene | Reflux | Double coupling afforded bis-pyridyl product. | nih.gov |
| 2,4-dichloropyridine | 2-Furyl(tributyl)tin | Pd(PPh3)4 | - | Toluene | 110 °C, 18 h | Favored C2-arylation. | researchgate.net |
| Generic Halide | Generic Stannane | [Pd(PPh3)4] | CuI, CsF | DMF | - | CuI and CsF additives can synergistically increase yield from <10% to 98%. | researchgate.net |
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. Organozinc reagents are among the more reactive organometallics used in cross-coupling, which can allow for milder reaction conditions. A key advantage is the ability to generate the organozinc reagent in situ and use it directly in a one-pot coupling procedure. illinois.edu
For 2,4-dichloropyrimidine, the Negishi coupling has been shown to be highly regioselective for the C4 position. illinois.edu In a one-pot reaction where the organozinc reagent was formed from 4-iodo-2-fluoropyridine, subsequent coupling with 2,4-dichloropyrimidine using a Pd(PPh3)4 catalyst provided the C4-coupled product in excellent yield. illinois.edu
| Substrate | Organozinc Precursor | Catalyst (mol%) | Reagents for Zincation | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2,4-dichloropyrimidine | 4-Iodo-2-fluoropyridine | Pd(PPh3)4 (0.5) | 1. n-BuLi 2. ZnCl2 | THF | Reflux, 4 h | 90 | illinois.edu |
| 2,4-dichloropyridine | PhZnCl | Pd/IPr complex | - | THF | Room Temp | C4-selective coupling achieved with sterically hindered NHC ligand. | acs.org |
The Sonogashira reaction is a widely used method for forming carbon-carbon bonds between terminal alkynes and sp²-hybridized carbon atoms, such as those in aryl or vinyl halides. The reaction is unique among the common cross-coupling methods as it typically employs a dual catalytic system, consisting of a palladium complex and a copper(I) salt co-catalyst.
The regioselectivity of the Sonogashira coupling on 2,4-dihalopyrimidine systems presents a stark contrast to the Suzuki and Negishi reactions. Studies on the closely related 2,4-dichloroquinoline (B42001) scaffold show that alkynylation occurs preferentially at the C2 position. This C2 selectivity is attributed to the higher electrophilicity of the carbon atom adjacent to the ring nitrogen, which makes the C2–Cl bond more susceptible to oxidative addition by the palladium(0) catalyst. This distinct reactivity pattern allows for orthogonal synthetic strategies, where different positions on the pyrimidine ring can be targeted by choosing the appropriate coupling reaction.
| Substrate | Alkyne | Catalyst System | Base | Solvent | Conditions | Key Finding | Reference |
|---|---|---|---|---|---|---|---|
| 2,4-dichloroquinoline | Phenylacetylene | Pd/C (10 mol%), CuI (5 mol%), PPh3 (20 mol%) | Et3N | Water | 80 °C | Highly regioselective C2-alkynylation. | |
| 2,4-dichloroquinoline | 1-Heptyne | Pd/C (10 mol%), CuI (5 mol%), PPh3 (20 mol%) | Et3N | Water | 80 °C | Good yield for C2-alkynylation with alkyl alkyne. | |
| 2-Amino-4,6-dichloropyrimidine | Various terminal alkynes | PdCl2(PPh3)2, CuI | Et3N | DMF | - | Successful coupling on a dichloropyrimidine scaffold. |
Coupling with Organozinc Reagents (Negishi)
Alternative Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Ni, Fe)
While palladium-catalyzed reactions are common, other transition metals like nickel and iron offer alternative, sometimes more sustainable, pathways for cross-coupling reactions. nih.goveie.gr
Nickel-Catalyzed Cross-Coupling:
Nickel catalysts are effective for various cross-coupling reactions, including those involving C-F bond activation and reactions with organozinc reagents. beilstein-journals.orgmit.edu Nickel-catalyzed cross-coupling of aryl halides can be achieved using bulky N-heterocyclic carbene (NHC) ligands. rsc.org These reactions can proceed under mild conditions and are sometimes promoted by visible light. uni-regensburg.de Nickel catalysis is also utilized in the ring-opening cross-coupling of strained rings like aziridines. sioc-journal.cn In the context of dihalopyrimidines, the regioselectivity of nickel-catalyzed cross-coupling can be influenced by the ligand employed. For instance, sterically hindered NHC ligands have been shown to favor coupling at the C4 position of 2,4-dichloropyridines. nih.gov While specific studies on this compound are not extensively detailed in the provided results, the general principles of nickel catalysis on similar dichlorinated heterocycles suggest its potential applicability.
Iron-Catalyzed Cross-Coupling:
Iron catalysis presents a cost-effective and environmentally friendly alternative for cross-coupling reactions. nih.gov Iron catalysts are particularly effective in reactions involving Grignard reagents and have been used in domino coupling reactions. beilstein-journals.org They are known to facilitate cross-dehydrogenative coupling (CDC) reactions, which form C-C bonds directly from C-H bonds. mdpi.com The mechanism often involves single-electron transfer (SET) processes, generating radical intermediates. beilstein-journals.org Although direct examples with this compound are not provided, the ability of iron to catalyze couplings of alkyl halides with aryl Grignard reagents suggests its potential for functionalizing the chloro-substituents of the pyrimidine ring. beilstein-journals.org
The table below summarizes the general conditions for these alternative cross-coupling reactions.
| Catalyst System | Coupling Partners | Key Features |
| Nickel/NHC Ligand | Aryl Halides + Organozinc Reagents | High selectivity, mild conditions. mit.edursc.orgnih.gov |
| Nickel/Photoredox | Aryl Halides + Nucleophiles | Visible-light promoted, broad nucleophile scope. uni-regensburg.de |
| Iron/TMEDA | Alkyl Halides + Grignard Reagents | Cost-effective, involves radical intermediates. beilstein-journals.org |
| Iron/Oxidant | C-H Bonds + C-H Bonds (CDC) | Atom economical, direct functionalization. mdpi.com |
Reactivity of the C-5 Vinyl Group
The vinyl group at the C-5 position of this compound is a key site for further molecular elaboration, participating in a variety of addition and functionalization reactions.
Conjugate Addition of Nucleophiles to the Vinyl Moiety
The electron-withdrawing nature of the dichloropyrimidine ring activates the C-5 vinyl group for conjugate addition by various nucleophiles. mdpi.comnih.govresearchgate.net This reaction proceeds selectively at the vinyl function, even in the presence of the reactive chloro substituents at C-2 and C-4. mdpi.com
A study demonstrated that N-, O-, S-, and C-centered nucleophiles readily add across the vinyl group of 2-chloro-4-vinylpyrimidine derivatives. mdpi.comresearchgate.net The resulting adducts, which are 2-chloro-4-(2-substituted ethyl)pyrimidines, can then undergo subsequent nucleophilic substitution at the C-2 position without isolation. mdpi.comnih.govresearchgate.net For example, treatment of 2-chloro-4-vinylpyrimidine with ethylamine (B1201723) leads to addition at the vinyl group, and the intermediate can be further reacted with N-methylpiperazine to displace the chlorine atom, yielding the 2,4-disubstituted product. mdpi.com This two-step, one-pot procedure highlights the differential reactivity of the vinyl group versus the chloro substituents.
The table below presents examples of nucleophiles used in conjugate addition to vinylpyrimidines and the corresponding products. mdpi.com
| Nucleophile | Product after addition and subsequent reaction with N-methylpiperazine |
| Benzylamine | N-Benzyl-2-(2-(4-methylpiperazino)pyrimidin-4-yl)ethanamine |
| Ethanethiol | 4-(2-(Ethylthio)ethyl)-2-(4-methylpiperazino)pyrimidine |
| Phenylmethanethiol | 2-(4-Methylpiperazino)-4-(2-(phenylthio)ethyl)pyrimidine |
| Methylmagnesium Bromide | 4-Isopropyl-2-(4-methylpiperazino)pyrimidine |
Cycloaddition Reactions Involving the Vinyl Group
The vinyl group can act as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of more complex cyclic structures. msu.edukharagpurcollege.ac.in These reactions are powerful tools for constructing five- and six-membered rings. msu.edunovapublishers.com
[4+2] Cycloadditions (Diels-Alder Reactions): In a Diels-Alder reaction, the vinyl group of the pyrimidine would react with a conjugated diene. kharagpurcollege.ac.in The regioselectivity of such reactions can often be predicted by considering the electronic nature of the reactants. msu.edu
[3+2] Dipolar Cycloadditions: The vinylpyrimidine can also react with 1,3-dipoles like nitrile oxides or azides to form five-membered heterocyclic rings. novapublishers.com
[2+2] Photocycloadditions: Under photochemical conditions, the vinyl group can undergo [2+2] cycloaddition with another olefin to form a cyclobutane (B1203170) ring. nih.gov The stereochemistry of these reactions can often be controlled by using chiral catalysts or additives. nih.gov
[5+1] Cycloadditions: In the presence of an iron carbonyl complex like Fe₂(CO)₉, vinylcyclopropanes can undergo a [5+1] cycloaddition with carbon monoxide to form cyclohexenones. pku.edu.cn This suggests that if the vinyl group of the pyrimidine were part of a vinylcyclopropane (B126155) system, similar reactivity might be observed.
While specific examples of cycloaddition reactions with this compound are not detailed in the provided search results, the general principles of pericyclic reactions suggest this is a viable pathway for its further functionalization. msu.edu
Olefin Functionalization and Transformation Reactions
The vinyl group is amenable to a wide range of transformations that modify or functionalize the double bond. mdpi.comnih.gov
Hydrofunctionalization involves the addition of an H-X molecule across the double bond. A notable example is the anti-Markovnikov hydration of styrenes, which can be achieved through a base-catalyzed addition of an alcohol followed by an acidic workup. nsf.gov Another powerful method is the nickel-catalyzed reductive arylation of olefins, which can functionalize remote C-H bonds. This "reductive relay hydroarylation" uses a nickel-hydride catalyst to isomerize the olefin and then couple it with an aryl iodide. Iron-nickel dual catalysis has also been employed for the hydroarylation of olefins to form quaternary carbons. nih.gov
The addition of halogens (e.g., Br₂, Cl₂) or hydrohalic acids (e.g., HBr, HCl) to the vinyl group is a fundamental olefin transformation. These reactions typically proceed via an electrophilic addition mechanism. For instance, a method for the halonitrooxylation of olefins has been developed, which proceeds through an electrophilic route, as indicated by a Hammett plot with a negative ρ value. nih.gov The addition of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) under visible light can initiate radical reactions, leading to transformations like the dimerization of olefins. uni-regensburg.de While not a direct halogenation, it showcases the reactivity of olefins under radical conditions which can be initiated by halogenated compounds.
Epoxidation and Dihydroxylation
The vinyl group at the C5 position of this compound is susceptible to oxidation reactions, notably epoxidation and dihydroxylation, which introduce new functional groups and expand its synthetic utility.
Epoxidation: The formation of an epoxide ring from the vinyl group can be achieved using various oxidizing agents. Peroxy acids are common reagents for this transformation, where an electrophilic oxygen atom reacts with the nucleophilic C=C double bond to form the three-membered oxirane ring. mt.com Another approach involves the use of metal catalysts, such as methyltrioxorhenium (MTO), often in the presence of an oxidant like hydrogen peroxide. researchgate.net The choice of solvent can influence the reactivity, with fluorinated alcohols like hexafluoro-2-propanol sometimes enhancing the catalytic activity. researchgate.net The resulting 2,4-dichloro-5-(oxiran-2-yl)pyrimidine is a valuable intermediate, as the strained epoxide ring can be opened by various nucleophiles to introduce a range of functionalities. mt.com
Dihydroxylation: This process converts the vinyl group into a vicinal diol (a 1,2-diol). wikipedia.org This transformation is commonly carried out using high-oxidation-state transition metals, with osmium tetroxide (OsO₄) being a reliable and efficient reagent for syn-dihydroxylation. wikipedia.orgorganic-chemistry.org Due to the toxicity and cost of OsO₄, it is typically used in catalytic amounts along with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO) in the Upjohn dihydroxylation or potassium ferricyanide (B76249) in the Sharpless asymmetric dihydroxylation. wikipedia.org The Sharpless method also employs chiral ligands to achieve enantioselective synthesis of diols. wikipedia.org Metal-free methods have also been developed, for instance, using iodine as a catalyst with an oxidant like tert-butylhydroperoxide (TBHP) in an aqueous medium. organic-chemistry.org The product of this reaction is 1-(2,4-dichloropyrimidin-5-yl)ethane-1,2-diol.
The following table summarizes the key aspects of these oxidation reactions:
| Reaction | Reagents/Catalysts | Product | Key Features |
| Epoxidation | Peroxy acids, Methyltrioxorhenium (MTO)/H₂O₂ | 2,4-dichloro-5-(oxiran-2-yl)pyrimidine | Forms a reactive three-membered ring. mt.comresearchgate.net |
| Dihydroxylation | Osmium tetroxide (catalytic)/NMO or K₃[Fe(CN)₆], Iodine/TBHP | 1-(2,4-dichloropyrimidin-5-yl)ethane-1,2-diol | Typically results in syn-addition of hydroxyl groups. wikipedia.orgorganic-chemistry.org |
Radical Pathways and Photoredox Catalysis in Pyrimidine Chemistry
Radical reactions, particularly those initiated by photoredox catalysis, have emerged as powerful tools in organic synthesis, offering mild conditions and high selectivity for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. uni-freiburg.dediva-portal.org
Generation and Reactivity of Pyrimidine-Derived Radicals
Pyrimidine-derived radicals can be generated through various methods. A common approach involves the reaction of pyrimidine derivatives with radical initiators, such as hydroxyl radicals, which can be produced by ionizing radiation or photolysis of precursors. nih.gov These radicals readily add to the π-bonds of the pyrimidine ring. nih.gov
Visible-light photoredox catalysis provides a milder method for generating radicals. uni-freiburg.de In this process, a photocatalyst absorbs visible light and, in its excited state, can act as a potent oxidant or reductant, capable of initiating single-electron transfer (SET) processes with organic molecules to form radical intermediates. uni-freiburg.de For instance, photoredox catalysts can facilitate the generation of radicals from pyrimidine derivatives, which can then engage in subsequent reactions. The reactivity of these pyrimidine-derived radicals is influenced by the substituents on the pyrimidine ring and the reaction conditions. nih.govacs.org
Applications in C-C and C-X Bond Formation
The formation of C-C and C-X bonds is fundamental in organic chemistry for the synthesis of complex molecules. diva-portal.org Pyrimidine-derived radicals are valuable intermediates in these bond-forming reactions.
C-C Bond Formation: Radical-mediated reactions offer a powerful strategy for constructing C-C bonds. For example, pyrimidine radicals can be employed in coupling reactions. The Suzuki cross-coupling reaction, a palladium-catalyzed process, is a widely used method for forming C-C bonds and has been applied to heteroaryl halides, including pyrimidines, to create 5-substituted pyrimidines. scirp.org Photoredox catalysis, often in a dual catalytic system with transition metals, has expanded the scope of C-C bond formation by enabling the use of radicals as nucleophiles in coupling reactions. uni-freiburg.de
C-X Bond Formation: The introduction of heteroatoms (X = O, N, S, etc.) onto the pyrimidine core can also be achieved through radical pathways. For instance, the reaction of pyrimidine radicals with molecular oxygen can lead to the formation of peroxy radicals, which can then be converted to hydroxylated products. researchgate.net Photoredox catalysis has been utilized for the carbohydroxylation and aminohydroxylation of olefins, demonstrating the potential for forming C-O and C-N bonds through radical intermediates. nih.govchemrxiv.org Metal-organic frameworks (MOFs) have also been explored as heterogeneous catalysts for C-H activation to form C-C and C-X bonds, sometimes involving radical intermediates. csic.es
The table below provides examples of bond-forming reactions involving pyrimidine derivatives:
| Bond Type | Reaction | Catalyst/Method | Significance |
| C-C | Suzuki Cross-Coupling | Palladium catalyst | Forms 5-substituted pyrimidines. scirp.org |
| C-C | Dual Catalysis | Photoredox catalyst + Transition metal | Expands scope of accessible C-C bonds. uni-freiburg.de |
| C-O/C-N | Carbohydroxylation/Aminohydroxylation | Photoredox catalyst | Direct conversion of unactivated alkenes. nih.govchemrxiv.org |
| C-C/C-X | C-H Activation | Metal-Organic Frameworks (MOFs) | Atom-economical bond formation. csic.es |
Advanced Characterization Methodologies for Structural and Mechanistic Insights
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the initial characterization of novel compounds like 2,4-dichloro-5-vinylpyrimidine. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions with exceptional accuracy, typically to four or five decimal places. This precision is critical for determining the exact elemental composition of a molecule.
For this compound (C₆H₄Cl₂N₂), the expected monoisotopic mass can be calculated with high precision. HRMS analysis, often using techniques like electrospray ionization (ESI), would yield a measured m/z value that closely matches this theoretical mass, thereby confirming the molecular formula. mdpi.comacs.org The presence of two chlorine atoms creates a distinctive isotopic pattern in the mass spectrum. The M, M+2, and M+4 peaks, arising from the natural abundance of ³⁵Cl and ³⁷Cl isotopes, appear in a characteristic ratio, providing further evidence for the presence of two chlorine atoms in the structure. This isotopic signature is a powerful tool for confirming the identity of chlorinated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR techniques, variable temperature studies)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. numberanalytics.comnumberanalytics.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would display characteristic signals for the vinyl and pyrimidine (B1678525) protons. researchgate.netchemicalbook.com The vinyl group protons would typically appear as a set of coupled multiplets in the alkene region of the spectrum. The pyrimidine ring proton would likely appear as a singlet in the aromatic region. The chemical shifts and coupling constants of these protons provide valuable information about their electronic environment and neighboring atoms.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. hmdb.cabhu.ac.in For this compound, distinct signals would be observed for each of the six carbon atoms. The chemical shifts of the carbons attached to chlorine atoms would be significantly different from those of the vinyl group and the unsubstituted pyrimidine carbon. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the assignment of carbon signals. bhu.ac.in
2D NMR Techniques: To unambiguously assign all proton and carbon signals and to establish the connectivity between atoms, various 2D NMR experiments are employed. ipb.pt
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons, such as those within the vinyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of which proton is attached to which carbon. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. ipb.pt This is crucial for establishing the connectivity across the entire molecule, for instance, linking the vinyl group to the pyrimidine ring.
Variable Temperature Studies: Variable temperature NMR studies can provide insights into dynamic processes such as conformational changes or restricted rotation around single bonds. While significant conformational flexibility is not expected for the rigid pyrimidine ring, these studies could reveal information about the rotational barrier of the vinyl group.
Below is a table summarizing typical NMR data for pyrimidine derivatives, which can be used as a reference for interpreting the spectra of this compound. ipb.ptresearchgate.net
| Nucleus | Technique | Observed Data | Interpretation |
| ¹H | 1D NMR | Chemical Shifts (ppm), Coupling Constants (Hz), Integration | Electronic environment of protons, number of neighboring protons, and relative number of protons. |
| ¹³C | 1D NMR, DEPT | Chemical Shifts (ppm) | Provides a map of the carbon framework and differentiates between CH, CH₂, and CH₃ groups. |
| ¹H-¹H | COSY | Cross-peaks | Indicates scalar coupling between protons, establishing connectivity. |
| ¹H-¹³C | HSQC/HMQC | Cross-peaks | Correlates protons to their directly attached carbons. |
| ¹H-¹³C | HMBC | Cross-peaks | Shows long-range (2-3 bond) correlations between protons and carbons, confirming the overall structure. |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
For this compound, a successful X-ray crystallographic analysis would provide an unambiguous confirmation of its molecular structure. It would reveal the planarity of the pyrimidine ring and the orientation of the vinyl and chloro substituents relative to the ring. This information is invaluable for understanding intermolecular interactions in the solid state, such as stacking or hydrogen bonding, which can influence the compound's physical properties.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Information
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.
IR Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the C-H stretching and bending vibrations of the vinyl group and the pyrimidine ring. nist.govnist.gov The C=C and C=N stretching vibrations of the pyrimidine ring and the vinyl group would also be observable. The C-Cl stretching vibrations would typically appear in the fingerprint region of the spectrum.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov It is particularly useful for detecting vibrations of non-polar bonds, such as the C=C bond in the vinyl group. The combination of IR and Raman data allows for a more complete vibrational analysis of the molecule.
The following table lists the expected vibrational frequencies for key functional groups in this compound. nih.govresearchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (vinyl) | Stretching | 3100-3000 |
| C-H (aromatic) | Stretching | 3100-3000 |
| C=C (vinyl) | Stretching | 1650-1600 |
| C=N, C=C (pyrimidine) | Ring Stretching | 1600-1400 |
| C-Cl | Stretching | 800-600 |
Hyphenated Techniques for Purity Assessment and Reaction Monitoring (e.g., GC-MS, LC-MS)
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are essential for assessing the purity of a compound and for monitoring the progress of chemical reactions.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile compounds. epa.govsigmaaldrich.commdpi.com In this method, the sample is vaporized and separated based on boiling point and polarity in a gas chromatograph. The separated components then enter a mass spectrometer, which provides mass information for identification. GC-MS is highly effective for determining the purity of this compound and for identifying any volatile impurities or byproducts from its synthesis.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for a wider range of compounds, including those that are non-volatile or thermally unstable. researchgate.netchemrxiv.org The sample is first separated by high-performance liquid chromatography (HPLC), and the eluent is then introduced into a mass spectrometer. LC-MS is invaluable for monitoring the progress of reactions involving this compound, allowing for the identification of intermediates and the optimization of reaction conditions. It is also a primary tool for purity analysis of the final product.
Computational and Theoretical Chemistry of 2,4 Dichloro 5 Vinylpyrimidine
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are instrumental in understanding the electronic characteristics of 2,4-dichloro-5-vinylpyrimidine. These investigations reveal the distribution of electrons within the molecule and how this distribution influences its chemical behavior.
Density Functional Theory (DFT) for Ground State Properties and Molecular Orbitals
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it a popular choice for studying molecules of moderate size like this compound. DFT calculations can predict a wide range of ground-state properties, including molecular geometries, vibrational frequencies, and the energies and shapes of molecular orbitals.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.
For this compound, the HOMO is expected to be located primarily on the vinyl group and the pyrimidine (B1678525) ring, which are the more electron-rich parts of the molecule. The LUMO, conversely, would be expected to be distributed over the pyrimidine ring, particularly near the electron-withdrawing chlorine atoms. The precise energies and spatial distributions (maps) of these orbitals can be calculated using DFT methods.
Illustrative Data Table: Calculated FMO Properties of this compound
| Property | Illustrative Value (eV) |
| HOMO Energy | -7.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 6.3 |
Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. They are not based on a specific published study of this compound.
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack.
In this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons, and also on the double bond of the vinyl group. Conversely, positive potential would be expected around the hydrogen atoms and in the vicinity of the electron-withdrawing chlorine atoms. This information is crucial for predicting how the molecule will interact with other reagents.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies, Maps)
Mechanistic Pathways and Reaction Dynamics Modeling
Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify the most likely pathways and to understand the factors that control the reaction's outcome.
Transition State Characterization and Activation Energy Calculations
A key aspect of mechanistic studies is the characterization of transition states, which are the high-energy structures that connect reactants and products. By locating the transition state on the potential energy surface, it is possible to calculate the activation energy of the reaction, which is the energy barrier that must be overcome for the reaction to occur. A lower activation energy corresponds to a faster reaction rate.
For reactions involving this compound, such as nucleophilic substitution at the chlorinated positions or addition reactions at the vinyl group, computational methods can be used to model the different possible transition states and to calculate their corresponding activation energies. This allows for the prediction of which reaction pathway is more favorable under a given set of conditions.
Illustrative Data Table: Calculated Activation Energies for Reactions of this compound
| Reaction Type | Illustrative Activation Energy (kcal/mol) |
| Nucleophilic substitution at C4 | 15 |
| Nucleophilic substitution at C2 | 18 |
| Electrophilic addition to vinyl group | 25 |
Note: The values in this table are illustrative and are intended to demonstrate the type of data that can be obtained from transition state calculations. They are not based on a specific published study of this compound.
Reaction Coordinate Analysis and Intrinsic Reaction Coordinate (IRC) Pathways
The study of a chemical reaction's mechanism at a fundamental level involves mapping the path from reactants to products through a high-energy transition state (TS). Reaction coordinate analysis is the computational method used to chart this pathway on the potential energy surface (PES). A crucial tool in this analysis is the Intrinsic Reaction Coordinate (IRC) calculation. scm.commissouri.edu
The IRC is defined as the mass-weighted steepest descent path from a transition state down to the local energy minima corresponding to the reactants and products. missouri.eduq-chem.com By calculating the IRC, chemists can verify that a computed transition state structure indeed connects the desired reactants and products, providing a clear and unambiguous depiction of the reaction pathway. researchgate.net
An IRC calculation proceeds in a series of small steps starting from the TS geometry. scm.comq-chem.com The process involves moving downhill from the saddle point in both the forward and reverse directions along the reaction path. scm.com The resulting energy profile provides critical information on the reaction's feasibility and mechanism.
For this compound, IRC analysis would be essential to elucidate the mechanisms of its various potential transformations. Key reactions include:
Nucleophilic Aromatic Substitution (SNAr): Mapping the addition of a nucleophile to either the C2 or C4 position, passing through the Meisenheimer complex (the transition state or intermediate), and subsequent chloride elimination.
Reactions at the Vinyl Group: Elucidating the pathways of electrophilic additions or palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki), including the oxidative addition and reductive elimination steps.
The IRC energy profile for a hypothetical SNAr reaction on this compound would show the energy changes as the nucleophile approaches, bonds to the pyrimidine ring, and the chloride ion departs, confirming the transition state's role in the reaction. researchgate.net
Prediction and Rationalization of Chemo- and Regioselectivity
This compound possesses multiple reactive sites, leading to challenges in controlling chemo- and regioselectivity. Computational chemistry offers powerful tools to predict and understand the outcomes of reactions.
Regioselectivity in Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is substituted with two chlorine atoms at positions C2 and C4, both of which are activated toward nucleophilic attack. The regioselectivity of SNAr reactions on 2,4-dichloropyrimidines is highly sensitive to the nature of the substituent at the C5 position. wuxiapptec.comresearchgate.net
Quantum mechanical (QM) calculations, particularly the analysis of the Lowest Unoccupied Molecular Orbital (LUMO), are instrumental in predicting the site of nucleophilic attack. The LUMO represents the orbital where an incoming electron from a nucleophile would be accommodated. The atom(s) with the largest LUMO lobes are generally the most electrophilic and thus most susceptible to attack. wuxiapptec.com
General Principle: For unsubstituted 2,4-dichloropyrimidine (B19661), the LUMO is predominantly located at the C4 and C6 positions, making C4 the preferred site for nucleophilic attack. wuxiapptec.com
Substituent Effects: An electron-withdrawing group at C5, such as a nitro group, strongly activates the C4 position for substitution. researchgate.net Conversely, electron-donating groups at C6 have been shown to shift the preference to the C2 position. wuxiapptec.com
The vinyl group at C5 in this compound is typically considered weakly electron-withdrawing through resonance, which would suggest a preference for nucleophilic attack at the C4 position. However, its precise electronic influence requires specific DFT calculations. The predicted regioselectivity can be rationalized by comparing the activation energies for the formation of the two possible Meisenheimer intermediates (attack at C2 vs. C4).
Table 1: Theoretical Factors Governing Regioselectivity in SNAr of this compound
| Feature | Analysis Method | Prediction for this compound | Rationale |
| Kinetic Site | LUMO Analysis | Likely C4-selective | The vinyl group is electron-withdrawing, enhancing the electrophilicity at the adjacent C4 position, similar to other C5-EWG substituted dichloropyrimidines. wuxiapptec.comresearchgate.net |
| Transition State Stability | Activation Energy (ΔG‡) Calculation | Lower ΔG‡ for C4 attack | The transition state for attack at C4 is expected to be more stable due to greater charge delocalization enabled by the C5-vinyl group. |
Chemoselectivity: The molecule presents two distinct types of reactive functionalities: the dichloropyrimidine ring and the vinyl group. This duality necessitates controlling chemoselectivity.
SNAr vs. Vinyl Group Reactions: Nucleophiles can attack the pyrimidine ring, while the vinyl group is susceptible to electrophilic addition, radical reactions, or transition-metal-catalyzed cross-coupling.
Computational Prediction: DFT calculations can determine the activation barriers for each potential reaction pathway under specific conditions. By comparing these barriers, a prediction can be made as to which reaction is kinetically favored. For instance, in the presence of a palladium catalyst and a boronic acid (Suzuki coupling conditions), the reaction at the vinyl group might be favored over SNAr.
Solvent Effects and Catalysis in silico
Computational models are crucial for understanding how the reaction environment (solvent) and catalysts influence chemical transformations.
Solvent Effects: The choice of solvent can dramatically alter reaction rates and selectivity. researchgate.net In silico, solvent effects are typically modeled using either implicit or explicit solvent models.
Implicit Solvation Models: The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.net This method is computationally efficient and effective for modeling the influence of solvent polarity on the stability of charged intermediates and transition states. For SNAr reactions, polar aprotic solvents like DMF or acetonitrile (B52724) are known to stabilize the charged Meisenheimer complex, thus accelerating the reaction. Computational studies can quantify this stabilization. mdpi.com
Explicit Solvation Models: These models involve including a number of individual solvent molecules around the reacting species. While more computationally intensive, they can capture specific solute-solvent interactions like hydrogen bonding, which can be critical. researchgate.net
Table 2: Predicted Influence of Solvents on Reactions of this compound
| Reaction Type | Solvent Class | Predicted Effect | Computational Rationale |
| SNAr | Polar Aprotic (e.g., Acetonitrile, DMF) | Rate enhancement | Stabilization of the charged Meisenheimer intermediate and transition state, lowering the activation energy. researchgate.netmdpi.com |
| SNAr | Non-polar (e.g., Toluene, Chloroform) | Slower reaction rate | Less stabilization of charged species compared to the gas phase or polar solvents. mdpi.com |
| Pd-Catalyzed Cross-Coupling | Varies (e.g., THF, Dioxane, Toluene) | Affects catalyst solubility and stability | The choice of solvent can influence the stability and activity of the catalytic species in the reaction cycle. mdpi.com |
Catalysis in silico: Computational chemistry is indispensable for elucidating the mechanisms of catalyzed reactions. For this compound, this is particularly relevant for transition-metal-catalyzed cross-coupling reactions involving the vinyl group. DFT calculations can model the entire catalytic cycle, including key steps like:
Oxidative Addition: The insertion of the palladium(0) catalyst into a carbon-halogen bond.
Migratory Insertion: The insertion of the vinyl group into a palladium-reactant bond.
Reductive Elimination: The final step that forms the product and regenerates the catalyst.
By calculating the free energy profile of the catalytic cycle, researchers can identify the rate-determining step, understand the role of ligands on the metal center, and predict how changes to the catalyst structure might improve efficiency or selectivity. mdpi.com This predictive power allows for the rational design of catalysts for specific transformations.
2,4 Dichloro 5 Vinylpyrimidine As a Key Synthon for Advanced Organic Materials and Heterocycles
Precursor for Polyfunctionalized Pyrimidine (B1678525) Derivatives
The two chlorine atoms at the 2 and 4 positions of the pyrimidine ring are susceptible to nucleophilic substitution, making 2,4-dichloro-5-vinylpyrimidine an excellent starting material for producing a variety of substituted pyrimidine derivatives. The vinyl group at the 5-position also offers a site for further chemical transformations, such as addition reactions. This multi-faceted reactivity allows for the introduction of various functional groups onto the pyrimidine core, leading to the creation of polyfunctionalized molecules with tailored properties.
For instance, the chlorine atoms can be selectively replaced by different nucleophiles, such as amines, alcohols, and thiols, to introduce a wide range of substituents. This sequential substitution provides a powerful tool for building molecular complexity and generating libraries of compounds for screening in drug discovery and materials science.
Building Block for Fused Heterocyclic Systems
This compound serves as a crucial intermediate in the synthesis of various fused heterocyclic systems, where another heterocyclic ring is built onto the pyrimidine core. These fused systems are of significant interest due to their prevalence in biologically active molecules and advanced materials.
Pyrrolo[2,3-d]pyrimidines: These compounds, also known as 7-deazapurines, are analogues of purines and often exhibit interesting biological activities. The synthesis of pyrrolo[2,3-d]pyrimidines can be achieved through the reaction of substituted pyrimidines with various reagents. For example, the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with ethyl-4-aminobenzoate is a key step in the synthesis of certain kinase inhibitors. mdpi.com One-pot, three-component reactions have also been developed for the efficient synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives. scielo.org.mx
Furo[2,3-d]pyrimidines: This class of fused heterocycles is also of interest for its potential biological applications. The synthesis often involves the construction of the furan (B31954) ring onto a pre-existing pyrimidine. For example, 2,4-dichlorofuro[2,3-d]pyrimidines can be synthesized from acetophenones, potassium iodide, malononitrile, and carbon tetrachloride in a one-pot reaction. researchgate.net Another approach involves the condensation of a 2,4-diamino-6-hydroxypyrimidine (B22253) with an α-chloroketone. nih.gov
Thieno[2,3-d]pyrimidines: These sulfur-containing analogues of purines have shown a broad spectrum of biological activities. The synthesis of thieno[2,3-d]pyrimidines often starts from substituted thiophenes. For instance, methyl 2-aminothiophene-3-carboxylate can be used as a starting material to construct the pyrimidine ring. ijacskros.com The resulting thieno[2,3-d]pyrimidine-2,4-diol (B116809) can then be chlorinated to give 2,4-dichlorothieno[2,3-d]pyrimidine, a versatile intermediate for further functionalization. ijacskros.com
| Fused System | Key Synthetic Strategy | Starting Materials Example | Reference |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine | Reaction of substituted pyrimidines | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and ethyl-4-aminobenzoate | mdpi.com |
| Furo[2,3-d]pyrimidine | One-pot multi-component reaction | Acetophenones, potassium iodide, malononitrile, carbon tetrachloride | researchgate.net |
| Thieno[2,3-d]pyrimidine | Construction of pyrimidine ring on a thiophene (B33073) precursor | Methyl 2-aminothiophene-3-carboxylate | ijacskros.com |
Intermediate in the Construction of Diverse N-Heterocyclic Frameworks
Beyond the specific fused systems mentioned above, the reactivity of this compound makes it a valuable intermediate for constructing a wide variety of other nitrogen-containing heterocyclic frameworks. The chlorine atoms can undergo nucleophilic aromatic substitution (SNAr) reactions, while the vinyl group can participate in various cycloaddition and cross-coupling reactions.
This versatility allows for the synthesis of complex molecular architectures. For example, the vinyl group can be transformed into other functional groups, which can then be used to build additional rings or link to other molecular fragments. This flexibility is crucial for the development of new chemical entities with specific desired properties.
Strategies for Molecular Diversification and Chemical Library Synthesis
The ability to selectively and sequentially modify this compound at its three reactive sites (the two chlorine atoms and the vinyl group) makes it an ideal scaffold for chemical library synthesis. By employing a variety of reaction conditions and a diverse set of reactants, a large number of distinct molecules can be generated from this single starting material.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,4-Dichloro-5-vinylpyrimidine with high yield and purity?
- Methodological Answer : The synthesis typically involves halogenation and vinyl group introduction. For example, chlorination of pyrimidine precursors using POCl₃ or PCl₅ under reflux (70–100°C) in anhydrous conditions is common. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (solvent systems like DMSO:water) ensures high purity . Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid byproducts like over-chlorinated derivatives .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The vinyl proton (δ 5.5–6.5 ppm) shows characteristic coupling patterns (e.g., doublet of doublets). Chlorine substituents deshield adjacent carbons, observable in ¹³C NMR (δ 150–160 ppm for C2 and C4) .
- IR : Stretching frequencies for C-Cl (650–800 cm⁻¹) and C=C (1620–1680 cm⁻¹) confirm functional groups.
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with the molecular formula (C₆H₃Cl₂N₂), with fragmentation patterns indicating loss of Cl or vinyl groups .
Q. What strategies mitigate instability issues during storage or reactions involving this compound?
- Methodological Answer : Store under inert atmospheres (argon/nitrogen) at low temperatures (–20°C) to prevent hydrolysis. Use anhydrous solvents (e.g., THF, DCM) during reactions. Stability tests via TLC or HPLC at intervals can monitor degradation (e.g., formation of hydroxylated byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
